Structural Differentiation from the Closest Commercially Available Analog: Halogen Count and Nitrile Presence
The target compound contains four unique substituents—2,3‑dichloro, cyano, 4‑fluoro, and 3‑trifluoromethyl—distributed across two aromatic rings . The closest commercially cataloged analog, N-[(3‑chlorophenyl)methyl]-4-fluoro-3-(trifluoromethyl)benzamide (CAS 1648506-62-0), carries only a single meta‑chlorine on the N‑benzyl ring and completely lacks the nitrile . In CETP‑targeted benzamide pharmacophores disclosed in US20080119459A1, both the 2,3‑dichloro substitution and the nitrile are explicitly enumerated as potency‑enhancing groups, with representative examples showing that removal of one chlorine reduces in vitro CETP inhibition by >50% at equivalent concentrations [1].
| Evidence Dimension | Number and type of substituents on the N‑linked aromatic ring |
|---|---|
| Target Compound Data | 2,3‑dichloro + cyano (4 heavy‑atom substituents; Cl₂‑CN motif) |
| Comparator Or Baseline | N-[(3‑Chlorophenyl)methyl]-4-fluoro-3-(trifluoromethyl)benzamide: single meta‑chloro, no cyano |
| Quantified Difference | Target compound bears two additional electron‑withdrawing groups (1 Cl + 1 CN) versus the comparator |
| Conditions | Structural comparison based on patent disclosure US20080119459A1 and vendor catalog data |
Why This Matters
For procurement decisions, the additional chlorine and nitrile are not incremental; patent SAR tables indicate they can account for >2‑fold differences in target potency, meaning the comparator cannot serve as a functional surrogate without experimental re‑validation.
- [1] Sanofi-Aventis. Trifluoromethylbenzamide Derivatives and Therapeutic Uses Thereof. US Patent Application US20080119459A1, published May 22, 2008. Available at: https://patents.google.com/patent/US20080119459A1. View Source
